molecular formula C33H55N11O12S B12392079 Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser

Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser

Cat. No.: B12392079
M. Wt: 829.9 g/mol
InChI Key: MYIDXYGLKSGSBZ-JEOAYXTHSA-N
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Description

Biotinyl-(AAhx)-Gly-Arg-Gly-Asp-Ser (Biotinyl-GRGDS) is a biotinylated pentapeptide derived from the canonical integrin-binding motif Arg-Gly-Asp (RGD). The sequence Gly-Arg-Gly-Asp-Ser (GRGDS) originates from the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin and osteopontin, which interact with integrin receptors such as αvβ3 and αvβ5 . The addition of a biotin group via a 6-aminohexanoic acid (AAhx) linker enhances its utility in bioconjugation strategies, enabling immobilization on streptavidin-coated surfaces for cell adhesion studies, drug delivery systems, or biosensor applications .

Properties

Molecular Formula

C33H55N11O12S

Molecular Weight

829.9 g/mol

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H55N11O12S/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56)/t18-,19-,20-,21-,22-,28-/m0/s1

InChI Key

MYIDXYGLKSGSBZ-JEOAYXTHSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The biotinylation is usually performed at the final stage, where biotin is attached to the peptide through a linker such as aminohexanoic acid (|AAhx).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various amino acid derivatives and coupling reagents such as HATU or DIC.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:

    Chemistry: Used in affinity chromatography for the purification of biotin-binding proteins.

    Biology: Employed in cell labeling and tracking studies due to its strong binding to avidin or streptavidin.

    Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The primary mechanism of action of Biotinyl-(|AAhx)-Gly-Arg-Gly-Asp-Ser involves its strong binding affinity to avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the stable attachment of the peptide to avidin- or streptavidin-coated surfaces. This property is exploited in various detection and purification techniques, where the biotinylated peptide serves as a tag for the target molecule.

Comparison with Similar Compounds

Key Features:

  • Structure : Biotinyl-AAhx linker provides steric flexibility, improving accessibility for streptavidin binding .
  • Function : Retains integrin-binding activity (IC50 ~5–6.5 μM for αvβ3/αvβ5) while enabling biotin-streptavidin conjugation .
  • Applications: Surface biofunctionalization, targeted drug delivery, and diagnostic assays .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Sequence/Modification Molecular Weight (Da) Key Features References
Biotinyl-(AAhx)-GRGDS Biotinyl-AAhx-Gly-Arg-Gly-Asp-Ser ~800–850* Biotin tag for streptavidin binding; AAhx linker enhances flexibility.
GRGDS Gly-Arg-Gly-Asp-Ser 490.47 Linear pentapeptide; foundational integrin-binding motif.
GRGDSPK Gly-Arg-Gly-Asp-Ser-Pro-Lys ~750 Extended sequence with Pro-Lys tail; enhances solubility and cell adhesion.
Cyclic cRGD (e.g., GPenGRGDSPC) Cyclic(Cys-Arg-Gly-Asp-Ser-Pro-Cys) ~900–1000 Disulfide bond stabilizes conformation; higher integrin affinity (IC50 ~1 μM).
K16-GRGDSPC Lys16-Gly-Arg-Gly-Asp-Ser-Pro-Cys ~2741 Fusion with polylysine (K16); used for surface modification of biomaterials.
RGDS Tetrapeptide Arg-Gly-Asp-Ser 451.43 Shorter sequence; retains integrin-binding activity but lower stability.

*Estimated based on GRGDS (490 Da) + biotin (244 Da) + AAhx linker (~86 Da).

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